molecular formula C10H11Cl2NO3 B1402141 2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide CAS No. 1365962-70-4

2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide

Cat. No.: B1402141
CAS No.: 1365962-70-4
M. Wt: 264.1 g/mol
InChI Key: DBJCSVHOLPSERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide is an organic compound characterized by the presence of chloro and methoxy groups attached to a phenyl ring, along with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide typically involves the reaction of 2-chloro-4,6-dimethoxyaniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Types of Reactions:

    Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The acetamide group can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted phenylacetamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity by forming stable complexes with the active site.

Comparison with Similar Compounds

  • 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide
  • 2-Chloro-N-(2,4-dinitrophenyl)acetamide

Comparison:

  • 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide: Similar in structure but with different positions of methoxy groups, leading to variations in reactivity and biological activity.
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide: Contains methyl groups instead of methoxy groups, affecting its chemical properties and applications.
  • 2-Chloro-N-(2,4-dinitrophenyl)acetamide: Presence of nitro groups significantly alters its chemical behavior and potential uses.

The uniqueness of 2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO3/c1-15-6-3-7(12)10(8(4-6)16-2)13-9(14)5-11/h3-4H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJCSVHOLPSERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)NC(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401216163
Record name Acetamide, 2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365962-70-4
Record name Acetamide, 2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365962-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide
Reactant of Route 6
2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.